Sphinganine 1-phosphate

Overview

Description

Sphinganine 1-phosphate is a biologically active sphingolipid metabolite. It is a signaling molecule involved in various cellular processes, including cell survival, differentiation, motility, and cytoskeleton dynamics. This compound plays a crucial role in cell migration, proliferation, and autophagy. This compound is formed from sphinganine through the action of specific kinases and is involved in numerous physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphinganine 1-phosphate is synthesized from sphinganine, which is derived from the condensation of serine and a fatty acyl-CoA, commonly palmityl CoA. This reaction occurs in the endoplasmic reticulum and results in the formation of sphinganine, which is then phosphorylated by sphingosine kinases to produce this compound .

Industrial Production Methods

The industrial production of this compound involves the extraction of sphinganine from biological sources, followed by its phosphorylation. The extraction process typically uses a binary mixture of chloroform and methanol, followed by reverse-phase ultrahigh-performance liquid chromatography fractionation and tandem mass spectrometry analysis .

Chemical Reactions Analysis

Types of Reactions

Sphinganine 1-phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sphingosine 1-phosphate.

Reduction: It can be reduced back to sphinganine.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the sphingolipid structure .

Major Products Formed

The major products formed from the reactions of this compound include sphingosine 1-phosphate, sphinganine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Sphinganine 1-phosphate has numerous scientific research applications, including:

Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.

Biology: It plays a role in cell signaling, particularly in the regulation of cell survival, differentiation, and migration.

Medicine: It is involved in the study of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action

Sphinganine 1-phosphate exerts its effects by binding to specific G-protein-coupled receptors on the cell surfaceThe binding of this compound to its receptors activates downstream signaling pathways, such as the Ras/Raf/ERK and PI3K/AKT pathways, which regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sphinganine 1-phosphate include:

Sphingosine 1-phosphate: Another sphingolipid metabolite with similar signaling functions.

Ceramide: A precursor in the sphingolipid metabolism pathway.

Sphinganine: The non-phosphorylated form of this compound.

Uniqueness

This compound is unique in its specific role in sphingolipid metabolism and its ability to bind to a distinct set of receptors. This specificity allows it to regulate unique cellular processes and makes it a valuable target for therapeutic interventions .

Biological Activity

Sphinganine 1-phosphate (Sa1P) is a bioactive sphingolipid that plays a crucial role in various biological processes, including cell signaling, immune response, and cellular metabolism. This article provides an in-depth examination of the biological activities associated with Sa1P, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a phosphorylated derivative of sphinganine, produced by the action of sphingosine kinases (SphK1 and SphK2). It functions primarily as a signaling molecule, influencing several cellular pathways through its interaction with specific G protein-coupled receptors (S1PRs). These receptors mediate diverse physiological effects, including cell growth, differentiation, migration, and apoptosis.

1. Cell Proliferation and Migration

Sa1P is known to promote cell proliferation and migration through its action on S1P receptors. It enhances integrin activation, facilitating cell adhesion to the extracellular matrix, which is vital for wound healing and tissue repair. Research indicates that Sa1P signaling is crucial in vascular biology, particularly in endothelial cell function and angiogenesis .

2. Immune Modulation

Sa1P exhibits significant immunomodulatory effects. It has been shown to influence T cell migration and differentiation. For instance, studies involving Sgpl1-deficient mice demonstrated reduced T cell numbers in peripheral tissues but an increase in regulatory T cells, suggesting a role for Sa1P in modulating immune responses during inflammation . Additionally, Sa1P can induce an anti-inflammatory phenotype in macrophages by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-12 when stimulated with lipopolysaccharides (LPS) .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Sa1P. It has been implicated in protecting against neurodegenerative conditions such as Parkinson's disease by mitigating oxidative stress and promoting autophagy . The signaling pathways activated by Sa1P contribute to neuronal survival and function.

Data Table: Key Biological Activities of this compound

Case Study 1: Role in Autoimmune Diseases

A study investigated the effects of Sa1P in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Mice with partial deficiency of sphingosine-1-phosphate lyase (Sgpl1) exhibited reduced T cell migration into the central nervous system (CNS), leading to decreased disease severity. This suggests that modulation of Sa1P levels could be a therapeutic strategy for autoimmune conditions .

Case Study 2: Neurodegenerative Disorders

Research has demonstrated that Sa1P can protect neurons from degeneration associated with Parkinson's disease by enhancing mitochondrial function and reducing neuroinflammation. This protective effect was linked to its ability to influence autophagy pathways, highlighting its potential as a therapeutic target for neurodegenerative diseases .

Properties

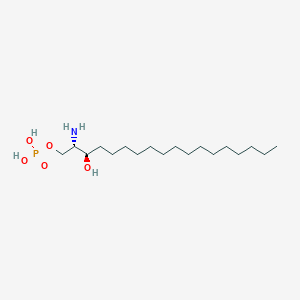

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDRJPUIRMZMP-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313490 | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19794-97-9 | |

| Record name | Sphinganine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.